2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of diphenylamine with sulfur, followed by oxidation. The quinolinecarboxylate moiety is then introduced through a series of condensation reactions involving appropriate quinoline derivatives .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones, which may alter the biological activity of the compound.
Reduction: Reduction reactions can convert the carbonyl group to alcohols, potentially modifying the compound’s pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling pathways, enzyme inhibition, and receptor binding.
Medicine: Due to its potential anticancer and antimicrobial properties, it is being investigated for use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate include other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share the phenothiazine core but differ in their substituents, leading to variations in their biological activities and pharmacological profiles . For example, chlorpromazine is primarily used as an antipsychotic, while promethazine is used as an antihistamine and antiemetic . The unique combination of the phenothiazine and quinolinecarboxylate moieties in this compound may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-methylquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c1-16-14-18(17-8-2-3-9-19(17)26-16)25(29)30-15-24(28)27-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)27/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWIDXPLCFPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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